molecular formula C18H11N3O2S B2587978 N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide CAS No. 946286-71-1

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2587978
CAS No.: 946286-71-1
M. Wt: 333.37
InChI Key: RLVOFQZJTPGVKW-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide is a synthetic chemical compound designed for research applications. It features a unique molecular architecture combining an acenaphthothiazole system with a 3-methylisoxazole carboxamide moiety. This specific structural motif is of significant interest in medicinal chemistry and drug discovery, as both thiazole and isoxazole heterocycles are known to contribute to potent pharmacological activities. The core scaffold of this compound suggests potential as a candidate for investigating kinase inhibition. Isoxazole-carboxamide derivatives have been extensively studied and shown to exhibit potent antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2). Furthermore, thiazole-carboxamide derivatives have demonstrated potent activity as negative allosteric modulators of ionotropic glutamate receptors (AMPA receptors) in the central nervous system, indicating their value in neuropharmacological research. The presence of the acenaphthene group may enhance the compound's ability to interact with hydrophobic pockets in protein targets. Researchers can utilize this compound as a key intermediate or a lead structure for developing novel therapeutic agents targeting various cancers or neurological disorders. It is also a valuable tool compound for studying protein-ligand interactions and signal transduction pathways. This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O2S/c1-9-8-13(23-21-9)17(22)20-18-19-15-11-6-2-4-10-5-3-7-12(14(10)11)16(15)24-18/h2-8H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVOFQZJTPGVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthoquinone with thioamides and isoxazole derivatives under controlled conditions. The reaction is often catalyzed by transition metal complexes, such as copper(I) salts, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the isoxazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For instance, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis. The exact pathways and molecular targets vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Acenaphtho-Fused Heterocycles

Key Compounds:
  • Anta-H , Dibanta-H , and Cybta-H (acenaphtho[1,2-d]triazoles)
  • Acenaphtho(1,2-B)quinoxaline
Feature N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide Acenaphtho-Triazoles (e.g., Dibanta-H) Acenaphtho-Quinoxaline
Core Structure Acenaphtho[1,2-d]thiazole + isoxazole carboxamide Acenaphtho[1,2-d]triazole Acenaphtho[1,2-B]quinoxaline
Heteroatoms S (thiazole), N (isoxazole) N (triazole) N (quinoxaline)
Self-Assembly Likely π-π stacking and hydrogen bonding* Forms 3D hydrogen-bonded polymers (e.g., tetrameric rings in Dibanta-H) No data available
Applications Potential in drug design (isoxazole moiety) Supramolecular materials, metal-organic frameworks (Zn5Cl4 complexes) Industrial chemicals (SDS listed)

*Inferred from structural similarity to acenaphtho-triazoles, which exhibit π-stacking and hydrogen bonding .

Key Differences :

  • Acenaphtho-quinoxaline lacks functional groups for hydrogen bonding, limiting its self-assembly utility compared to acenaphtho-triazoles or the target compound .

Thiazole and Thiadiazole Derivatives

Key Compounds:
  • Thiazolylmethyl carbamates (e.g., compounds l, m, w, x)
  • 1,3,4-Thiadiazole derivatives (e.g., N-(2,2,2-trichloroethyl)carboxamides)
Feature This compound Thiazolylmethyl Carbamates 1,3,4-Thiadiazoles
Core Structure Fused thiazole + isoxazole Thiazole-linked carbamates 1,3,4-Thiadiazole + trichloroethyl
Functional Groups Carboxamide, methylisoxazole Hydroxy, ureido, hydroperoxy groups Trichloroethyl, carboxamide
Biological Activity Undocumented (structural analogs suggest antimicrobial potential) Antimicrobial, β-lactamase inhibition* Antitumor, antimicrobial
Synthesis Not described in evidence Multi-step coupling reactions Cyclization with iodine/TEA

*Thiazolylmethyl carbamates are analogs of cephalosporins, implying β-lactam antibiotic activity .

Key Differences :

  • The target compound’s fused acenaphtho-thiazole system offers enhanced π-conjugation, which may improve photophysical properties (e.g., fluorescence) compared to simpler thiazoles or thiadiazoles.

Carbazole and Tetrahydrocarbazole Derivatives

Key Compounds:
  • Tetrahydrocarbazole acetamides (e.g., N-[3-(tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide)
Feature This compound Tetrahydrocarbazole Derivatives
Core Structure Acenaphtho-thiazole Tetrahydrocarbazole (fused benzene + pyrrole)
Functional Groups Isoxazole-carboxamide Acetamide, halogen (Cl, F), methyl
Biological Activity Undocumented Specific activity (patented, likely CNS or anticancer)
Synthesis Not described Multi-step acylations and cyclizations

Key Differences :

  • Carbazoles are nitrogen-rich aromatic systems with established roles in CNS drug development, whereas the target compound’s thiazole-isoxazole system may target different pathways (e.g., kinase inhibition).
  • Halogen substituents in carbazoles enhance lipophilicity and membrane permeability, whereas the methylisoxazole group may optimize metabolic stability .

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-methylisoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

  • Molecular Formula : C₁₈H₁₁N₃O₂S
  • Molecular Weight : 333.4 g/mol
  • CAS Number : 1903278-15-8

The structure includes an acenaphthothiazole moiety and an isoxazole carboxamide, contributing to its unique reactivity and biological properties. The fused bicyclic system within the compound enhances its rigidity, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not extensively documented, similar compounds can be synthesized through controlled organic reactions that require precise conditions (temperature, solvent choice) to achieve high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound .

Biological Activity

Research into the biological activity of this compound indicates its potential as a therapeutic agent. Key areas of interest include:

1. Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the isoxazole ring is often associated with enhanced anticancer properties due to its ability to interact with specific cellular pathways.

The mechanisms underlying the biological activity of this compound may involve modulation of metabolic pathways through interaction with key enzymes or receptors in target cells. The unique structural characteristics allow for diverse interactions within biological systems.

Case Study 1: Isoxazole Derivatives

A study focused on a series of isoxazole derivatives revealed that certain modifications could significantly enhance AChE inhibitory potency. The most effective compounds were found to target both the catalytic and peripheral sites on AChE . This finding suggests that this compound may also exhibit similar dual-targeting capabilities.

Case Study 2: Anticancer Screening

In vitro assays conducted on various isoxazole derivatives have shown promising results in inhibiting the growth of cancer cell lines. These studies typically measure cell viability using assays like MTT or XTT, providing insights into the cytotoxic effects and potential therapeutic applications .

Summary Table of Biological Activities

Activity TypePotential EfficacyMechanism
AnticancerModerateInhibition of cell proliferation
Acetylcholinesterase InhibitionHighInteraction with AChE active sites
Modulation of Metabolic PathwaysUnknownPotential enzyme/receptor interactions

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